

An In-Depth Technical Guide on 21,24-Epoxycycloartane-3,25-diol

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Compound of Interest

Compound Name: 21,24-Epoxycycloartane-3,25-diol

Cat. No.: B15593945

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cycloartanoid triterpene, **21,24-Epoxycycloartane-3,25-diol**. This document consolidates the available chemical, structural, and biological data on this compound, with a focus on its potential as a skin-tumor promotion inhibitor. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its key physicochemical and spectral properties. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

21,24-Epoxycycloartane-3,25-diol is a naturally occurring cycloartanoid triterpene that has garnered scientific interest due to its potential biological activities. First isolated from the leaves of *Lansium domesticum*, this compound has been reported to exhibit inhibitory effects on skin-tumor promotion.^[1] Its unique chemical structure, featuring a cycloartane skeleton with an epoxy linkage and diol functionalities, makes it a subject of interest for further investigation in the context of cancer chemoprevention and therapy.

Chemical Structure and Properties

The chemical structure of **21,24-Epooxycycloartane-3,25-diol** is characterized by a tetracyclic triterpenoid core with a cyclopropane ring (cycloartane skeleton). Key functional groups include a hydroxyl group at position 3, another hydroxyl group at position 25, and an epoxy ring between carbons 21 and 24.

Table 1: Physicochemical Properties of **21,24-Epooxycycloartane-3,25-diol**

Property	Value	Reference
Chemical Formula	C ₃₀ H ₅₀ O ₃	[1]
Molecular Weight	458.72 g/mol	[1]
CAS Number	125305-73-9	[1]
Appearance	White powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **21,24-Epooxycycloartane-3,25-diol**. While the primary literature from Nishizawa et al. (1989) contains the definitive spectral data, this information is not widely available.[1] The following tables are based on typical chemical shifts observed for similar cycloartane triterpenoids and should be used as a reference pending access to the original data.[4][5][6][7]

Table 2: Predicted ¹H NMR Spectral Data of **21,24-Epooxycycloartane-3,25-diol** (in CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~3.2-3.4	m	
H-19a	~0.3-0.4	d	~4.0
H-19b	~0.5-0.6	d	~4.0
H-21	~3.5-3.7	m	
H-24	~3.8-4.0	m	
Methyl Protons	~0.8-1.3	s, d	

Table 3: Predicted ^{13}C NMR Spectral Data of **21,24-Epoxycycloartane-3,25-diol** (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-3	~78-80
C-9	~19-21
C-10	~25-27
C-19	~29-31
C-21	~75-77
C-24	~80-82
C-25	~70-72

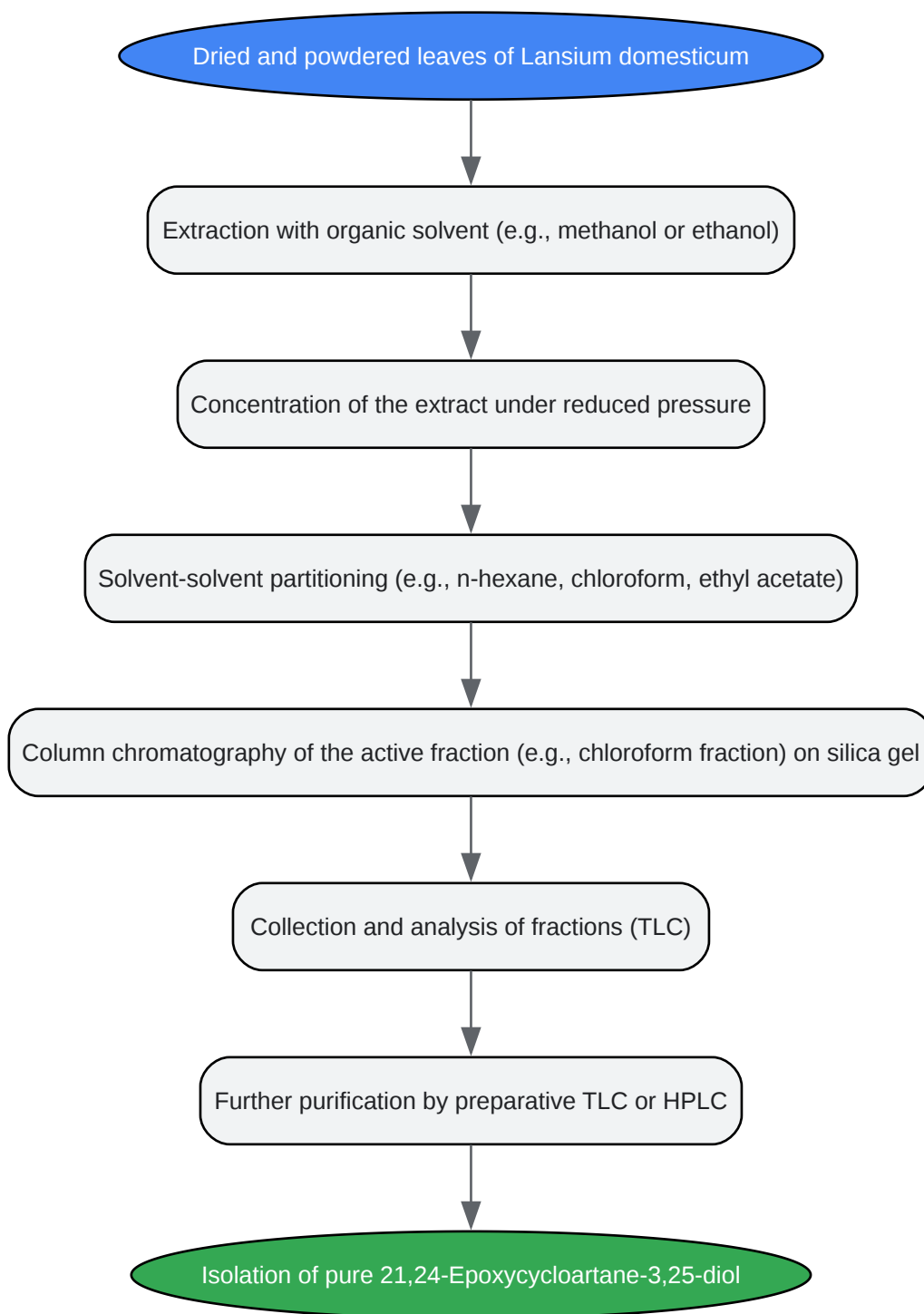
Mass Spectrometry

The mass spectrum of **21,24-Epoxycycloartane-3,25-diol** is expected to show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight. The fragmentation pattern of cycloartane triterpenoids is complex and can involve characteristic losses of water, methyl groups, and fragmentation of the side chain.^{[8][9][10]} A detailed analysis of the fragmentation pattern can provide valuable structural information.

Experimental Protocols

Isolation of 21,24-Epoxycycloartane-3,25-diol from *Lansium domesticum*

The following is a generalized protocol for the isolation of cycloartanoid triterpenes from plant material, based on common phytochemical techniques. The specific details of the original isolation can be found in the primary literature.[\[1\]](#)



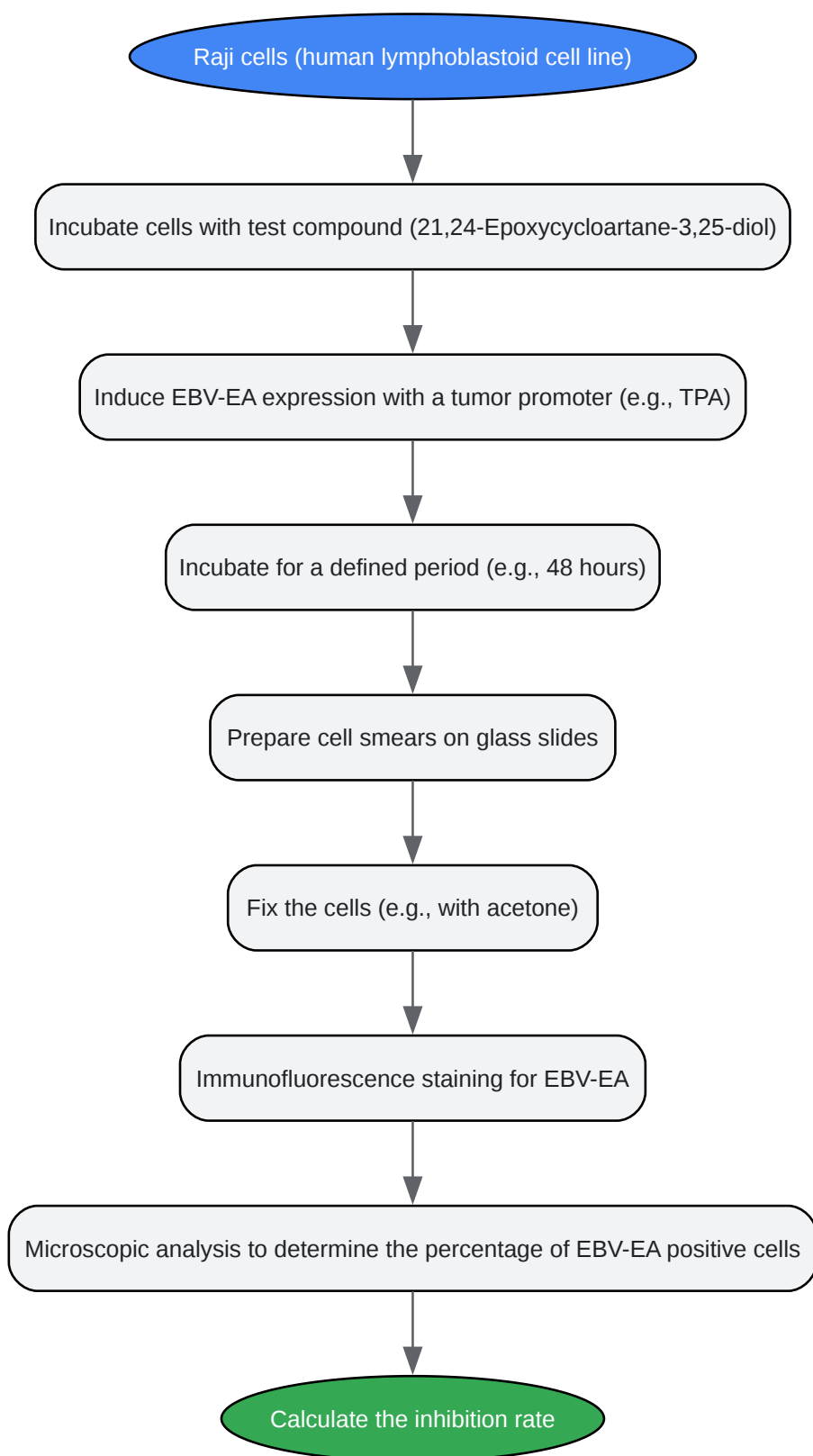
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Caption: General workflow for the isolation of **21,24-Epoxycycloartane-3,25-diol**.

Bioassay for Skin-Tumor Promotion Inhibition

The inhibitory activity of **21,24-Epoxycholesterol-3,25-diol** on skin-tumor promotion is typically evaluated using a two-stage carcinogenesis model in mice or an in vitro assay such as the Epstein-Barr virus early antigen (EBV-EA) activation assay.^{[1][11][12]}

This assay is a common short-term screening method for potential cancer chemopreventive agents. It measures the ability of a compound to inhibit the activation of the EBV early antigen induced by a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA).



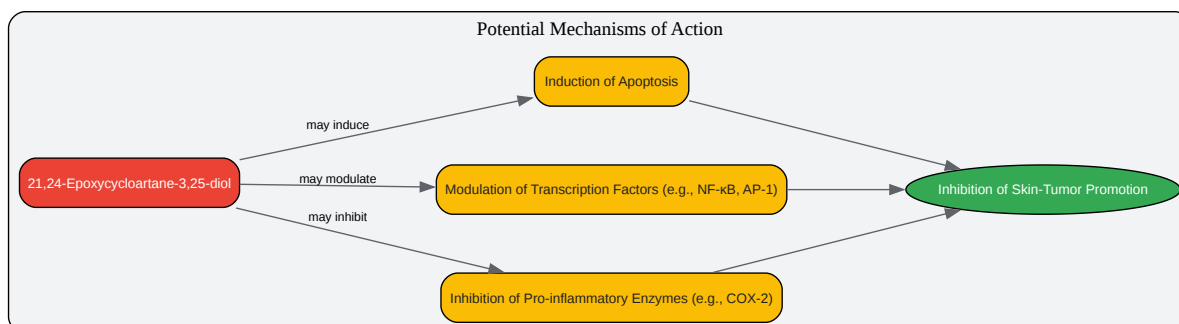
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Caption: Workflow for the Epstein-Barr virus early antigen (EBV-EA) activation assay.

Biological Activity and Potential Applications

The primary reported biological activity of **21,24-Epoxycholesterol-3,25-diol** is its ability to inhibit skin-tumor promotion.[1] This suggests that the compound may interfere with the signaling pathways involved in the promotion stage of carcinogenesis. Triterpenoids, as a class of compounds, are known to possess a wide range of pharmacological effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities, which may contribute to their cancer chemopreventive properties.[11][13][14]

The mechanism of action for **21,24-Epoxycholesterol-3,25-diol** is not yet fully elucidated. However, many triterpenoids are known to modulate key signaling pathways implicated in cancer development.



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Caption: Potential signaling pathways modulated by **21,24-Epoxycholesterol-3,25-diol**.

Conclusion

21,24-Epoxycholesterol-3,25-diol represents a promising natural product with potential applications in cancer chemoprevention, particularly for skin cancer. Its unique cycloartane structure and inhibitory effects on tumor promotion warrant further investigation to fully

elucidate its mechanism of action and to assess its therapeutic potential. This technical guide provides a foundational summary of the current knowledge on this compound, aiming to facilitate future research and development efforts in this area.

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